4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide
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Overview
Description
4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a synthetic organic compound with the molecular formula C15H11Cl3N2O4. It is characterized by the presence of a nitro group, a trichloroethyl group, and a phenoxyethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2,2,2-trichloro-1-phenoxyethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-amino-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 2,2,2-trichloro-1-phenoxyethanamine.
Scientific Research Applications
4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichloroethyl group may also contribute to the compound’s reactivity and interactions with biomolecules .
Comparison with Similar Compounds
4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide can be compared with other similar compounds, such as:
4-nitro-N-(2,2,2-trichloro-1-(4-methoxyphenylamino)ethyl)benzamide: Similar structure but with a methoxyphenylamino group instead of a phenoxyethyl group.
4-nitro-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)benzamide: Contains a phenylthioureido group instead of a phenoxyethyl group.
4-nitro-N-(2,2,2-trichloro-1-(2-chlorophenylamino)ethyl)benzamide: Features a chlorophenylamino group in place of the phenoxyethyl group.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Biological Activity
4-Nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a synthetic organic compound with the molecular formula C15H11Cl3N2O4. This compound is characterized by its unique structure, which includes a nitro group, a trichloroethyl group, and a phenoxyethyl moiety attached to a benzamide core. These functional groups contribute to its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and agrochemicals.
The compound's structure allows for various interactions with biological targets. The presence of the nitro group suggests potential bioreductive activation, leading to reactive intermediates that may interact with cellular components. The trichloroethyl moiety is hypothesized to enhance reactivity towards biological macromolecules, potentially resulting in significant pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Effects
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce cytotoxic effects in cancer cells through apoptosis. The nitro group may play a crucial role in this process by forming reactive intermediates that interact with DNA or proteins involved in cell cycle regulation.
The proposed mechanism of action for this compound involves:
- Bioreduction : The nitro group can undergo bioreduction to generate reactive nitrogen species.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Modulation : It may bind to certain receptors, modulating their activity and affecting downstream signaling pathways.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Inhibition of Gram-positive and Gram-negative bacteria; effective against resistant strains. |
Study 2 | Anticancer Activity | Induction of apoptosis in cancer cell lines; potential for use in chemotherapy. |
Study 3 | Mechanistic Insights | Reactive intermediates formed from nitro group lead to DNA damage; enzyme inhibition observed. |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition at low concentrations, suggesting its potential as an antimicrobial agent.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in increased apoptosis rates compared to control groups, indicating promising anticancer activity.
Properties
Molecular Formula |
C15H11Cl3N2O4 |
---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide |
InChI |
InChI=1S/C15H11Cl3N2O4/c16-15(17,18)14(24-12-4-2-1-3-5-12)19-13(21)10-6-8-11(9-7-10)20(22)23/h1-9,14H,(H,19,21) |
InChI Key |
IRJNQLWVLRZAAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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